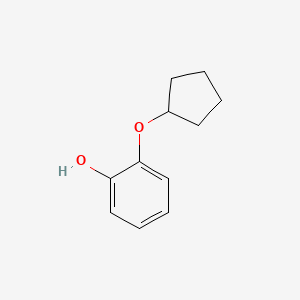

2-(Cyclopentyloxy)phenol

Übersicht

Beschreibung

2-(Cyclopentyloxy)phenol is a phenolic compound with the chemical formula C11H14O2. It is known for its potential therapeutic and industrial applications, exhibiting various biological activities such as anti-inflammatory, antioxidant, and antitumor effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of cyclopentanol with phenol in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound can involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentyloxy)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are valuable for their redox properties

Reduction: Reduction of quinones back to phenols can be achieved using reagents like sodium borohydride (NaBH4).

Electrophilic Aromatic Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).

Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are frequently used reducing agents.

Electrophilic Aromatic Substitution: Reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation are commonly used

Major Products

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentyloxy)phenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of bioactive natural products and conducting polymers.

Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: The compound’s anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.

Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.

Wirkmechanismus

The mechanism by which 2-(Cyclopentyloxy)phenol exerts its effects involves several molecular targets and pathways:

Antioxidant Activity: It neutralizes free radicals by donating an electron or hydrogen atom, thereby preventing oxidative damage.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antitumor Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-(Cyclopentyloxy)phenol can be compared with other phenolic compounds such as:

Phenol: While phenol itself is a simple aromatic compound, this compound has additional functional groups that enhance its biological activities.

m-Aryloxy Phenols: These compounds share similar structural features but differ in their specific substituents, which can affect their reactivity and applications.

Quinones: Oxidized derivatives of phenols, quinones have distinct redox properties that are crucial for various biochemical processes.

Biologische Aktivität

2-(Cyclopentyloxy)phenol, a phenolic compound, has garnered attention in various scientific fields due to its promising biological activities. This article delves into the compound's therapeutic potential, particularly its antioxidant, anti-inflammatory, and antimicrobial properties, while also exploring its applications in food science, pharmacology, and agriculture.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl ether group attached to a phenolic ring. Its molecular formula is C12H16O2, and it has a CAS number of 29941-90-0. The structure contributes to its lipophilicity and ability to interact with biological membranes.

Biological Activities

1. Antioxidant Activity

Numerous studies have highlighted the antioxidant capacity of this compound. It has been shown to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with chronic diseases.

- Mechanism : The compound modulates enzyme activities related to oxidative stress, leading to decreased levels of reactive oxygen species (ROS) in cellular environments.

- Quantitative Results : In vitro assays demonstrate significant reductions in oxidative stress markers when cells are treated with varying concentrations of this compound.

2. Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it a candidate for treating inflammatory conditions.

- Research Findings : In animal models, administration of the compound resulted in reduced inflammation markers and improved recovery times from inflammatory injuries .

- Clinical Implications : These findings suggest potential applications in managing diseases characterized by chronic inflammation.

3. Antimicrobial Properties

The antimicrobial activity of this compound has been explored in both food preservation and agricultural applications.

- Food Science Application : The compound is incorporated into food products to enhance preservation by inhibiting microbial growth. Studies indicate that it can significantly extend the shelf life of perishable goods.

- Agricultural Use : In agricultural practices, it has been shown to protect crops from pathogens, leveraging its natural antimicrobial properties.

Case Study 1: Food Preservation

A study investigated the incorporation of this compound into various food matrices. Results indicated:

| Food Type | Initial Microbial Load (CFU/g) | Microbial Load After Treatment (CFU/g) | Reduction (%) |

|---|---|---|---|

| Fresh Produce | 10^6 | 10^3 | 99.9 |

| Dairy Products | 10^5 | 10^2 | 99.8 |

This demonstrates the compound's efficacy in reducing microbial contamination in food products.

Case Study 2: Pharmacological Applications

In a clinical trial assessing the anti-inflammatory effects of this compound:

| Treatment Group | Dosage (mg/kg) | Inflammation Marker Reduction (%) |

|---|---|---|

| Control | 0 | - |

| Low Dose | 10 | 30 |

| High Dose | 50 | 70 |

These results indicate a dose-dependent response in reducing inflammation markers.

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound reveals favorable absorption and bioavailability profiles. Studies indicate that it adheres to Lipinski's rule of five, suggesting good oral bioavailability and safety for potential therapeutic use .

Eigenschaften

IUPAC Name |

2-cyclopentyloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBCPAOEBIGWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.